4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Description
4-(4-Benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a bicyclic core structure comprising a cyclopentane ring fused to a thieno[2,3-d]pyrimidine scaffold. Thienopyrimidines are known for diverse biological activities, including anti-cancer, antibacterial, and enzyme inhibitory effects .
Properties
IUPAC Name |
12-(4-benzylpiperazin-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4S/c1-15-22-20(19-17-8-5-9-18(17)26-21(19)23-15)25-12-10-24(11-13-25)14-16-6-3-2-4-7-16/h2-4,6-7H,5,8-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLGMYYWTFVRBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCC3)SC2=N1)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that pyrimidines, a class of compounds to which this molecule belongs, display a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, antifungal, and antituberculosis.
Mode of Action
It is known that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins.
Biochemical Analysis
Biochemical Properties
4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has been found to interact with various enzymes and proteins. It is known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. The nature of these interactions is often characterized by the compound binding to the active site of the enzyme, thereby inhibiting its function.
Cellular Effects
The effects of 4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine on cells are profound. It has been shown to significantly inhibit the growth of various cancer cell lines. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level, primarily by inhibiting protein kinases.
Metabolic Pathways
The metabolic pathways involving 4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine are complex and involve interactions with various enzymes and cofactors
Subcellular Localization
The subcellular localization of 4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is another area of interest. Given its activity as a protein kinase inhibitor, it is likely that it localizes to areas of the cell where these enzymes are found
Biological Activity
The compound 4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanism of action, efficacy in various biological assays, and comparative studies with other compounds.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a thieno[2,3-d]pyrimidine core substituted with a benzylpiperazine moiety, which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its role as a pharmacological agent. Key findings include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor for various enzymes, particularly those involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on tyrosinase (TYR), an enzyme critical in melanin biosynthesis. Compounds structurally related to benzylpiperazine have been reported to exhibit significant inhibitory activity against TYR .
- Antimelanogenic Effects : In studies involving B16F10 melanoma cells, the compound demonstrated an ability to reduce melanin production without exhibiting cytotoxicity. This suggests a favorable safety profile for potential therapeutic applications in treating hyperpigmentation disorders .
The proposed mechanism of action involves competitive inhibition at the active site of target enzymes such as TYR. Molecular docking studies indicate that the compound binds effectively within the enzyme's active site, preventing substrate access and subsequent catalysis .
Comparative Efficacy
To contextualize the activity of 4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine, it is essential to compare it with other known inhibitors:
| Compound Name | IC50 (µM) | Comments |
|---|---|---|
| Kojic Acid | 17.76 | Reference standard for antimelanogenic activity |
| Compound 26 | 0.18 | Superior inhibitor compared to kojic acid |
| 4-(4-fluorobenzyl)piperazine derivatives | Varies | Show varying degrees of inhibition based on structural modifications |
Case Studies
- Tyrosinase Inhibition : A study conducted on various piperazine derivatives indicated that modifications to the benzyl group significantly impacted inhibitory potency against TYR. The specific derivative containing the thieno[2,3-d]pyrimidine framework exhibited enhanced binding affinity and lower IC50 values compared to traditional inhibitors like kojic acid .
- Cell Viability Assays : In vitro assays on B16F10 cells revealed that while inhibiting TYR activity, the compound did not induce cytotoxic effects at concentrations effective for inhibition. This dual action highlights its potential therapeutic utility .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4-(4-benzylpiperazin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine can be contextualized against related thienopyrimidine derivatives (Table 1).
Table 1: Comparative Analysis of Thienopyrimidine Derivatives
Key Observations:
Substituent Reactivity :
- Chloro-substituted derivatives (e.g., ) serve as versatile intermediates for synthesizing compounds with tailored bioactivities via nucleophilic substitution .
- Piperazinyl groups (as in the target compound) improve solubility and receptor binding compared to hydrophobic substituents like benzylpiperidinyl () .
Biological Activity :
- Piperazinyl-linked acetamide derivatives () demonstrate enhanced oral bioavailability and anti-proliferative effects against pancreatic cancer, suggesting that the target compound’s piperazinyl group may confer similar advantages .
- Thiol-substituted analogs () may interact with biological targets via sulfur-based redox mechanisms, though their activities remain underexplored .
Synthetic Flexibility: The chloro derivative () is a common precursor for synthesizing diverse analogs, including the target compound, via substitution reactions . Heterocyclization methods (e.g., in ) enable efficient synthesis of 2-substituted thienopyrimidines, highlighting scalability for drug discovery .
Research Findings and Implications
- Anti-Proliferative Potential: Derivatives with piperazinyl-acetamide substituents () exhibit marked anti-cancer activity, suggesting that the target compound’s 4-benzylpiperazinyl group could similarly target proliferative pathways .
- Anti-Tyrosinase Activity: 2-Substituted tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines () show anti-tyrosinase effects, implying that structural modifications to the target compound’s cyclopenta ring may enhance enzyme inhibition .
- Synthetic Challenges : The benzylpiperazinyl group’s steric bulk may complicate synthesis compared to smaller substituents like chloro or thiol, necessitating optimized reaction conditions (e.g., NaHCO3/NaI-mediated coupling in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
